molecular formula C11H14ClN3 B2596370 2-(2-phenyl-1H-imidazol-1-yl)ethan-1-amine CAS No. 113741-03-0

2-(2-phenyl-1H-imidazol-1-yl)ethan-1-amine

Cat. No.: B2596370
CAS No.: 113741-03-0
M. Wt: 223.7
InChI Key: DUOPUPOVRWEWJS-UHFFFAOYSA-N
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Description

2-(2-phenyl-1H-imidazol-1-yl)ethan-1-amine is a compound that features an imidazole ring substituted with a phenyl group and an ethanamine chain Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-phenyl-1H-imidazol-1-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl group or the ethanamine chain can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-(2-phenyl-1H-imidazol-1-yl)ethan-1-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(2-phenyl-1H-imidazol-1-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the phenyl group and ethanamine chain can interact with hydrophobic and hydrophilic regions of proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-phenyl-1H-imidazol-1-yl)ethan-1-amine is unique due to the presence of the phenyl group, which enhances its hydrophobic interactions and potential binding affinity with biological targets. This makes it a valuable compound for drug development and other scientific research applications.

Properties

IUPAC Name

2-(2-phenylimidazol-1-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-6-8-14-9-7-13-11(14)10-4-2-1-3-5-10/h1-5,7,9H,6,8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHZLDXOWVXOEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801297892
Record name 2-Phenyl-1H-imidazole-1-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801297892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113741-03-0
Record name 2-Phenyl-1H-imidazole-1-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113741-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenyl-1H-imidazole-1-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801297892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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